

Degradation Profile of Sofosbuvir: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Sofosbuvir impurity N

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products of Sofosbuvir, a key antiviral agent. Understanding the stability of Sofosbuvir and the formation of its degradation products under various stress conditions is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Sofosbuvir has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis.

Sofosbuvir demonstrates significant degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.^{[1][2]} Conversely, the drug is found to be relatively stable under thermal and photolytic stress.^{[1][2][3]}

Quantitative Data on Sofosbuvir Degradation

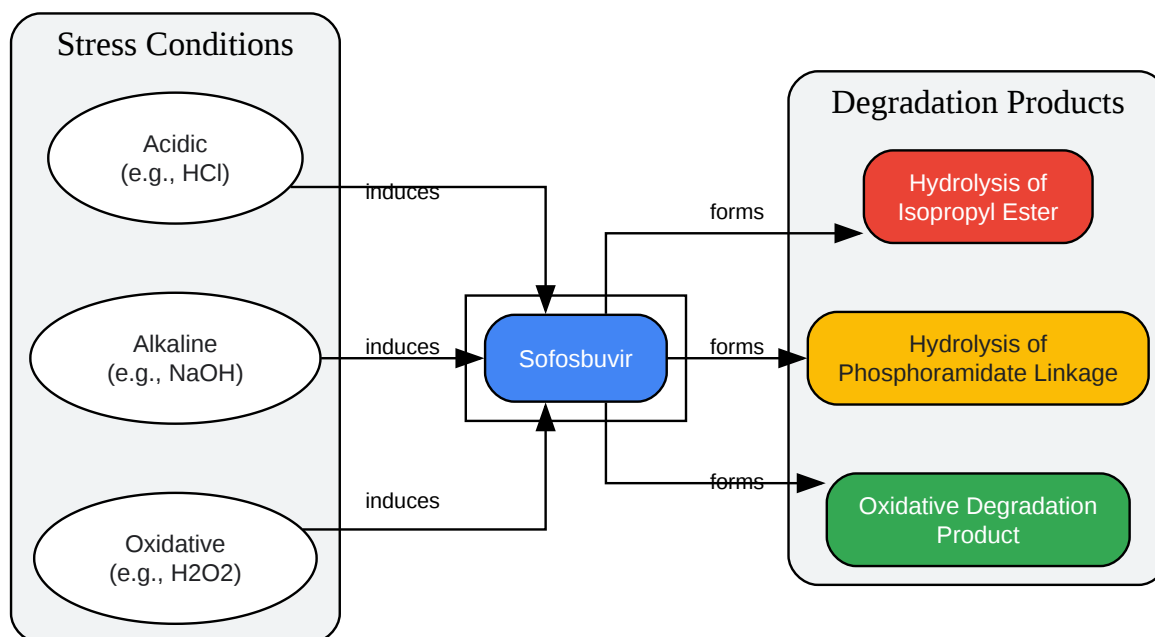
The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative look at its stability under different stress conditions.

Stress Condition	Reagent/Parameters	Duration	Degradation (%)	Degradation Products (DPs) Identified (m/z)	Reference
Acid Hydrolysis	1N HCl	10 hours (reflux at 80°C)	8.66%	-	[1]
0.1N HCl	6 hours (reflux at 70°C)	23%	DP I (m/z 488)	[2]	
0.1 N HCl	26 hours (room temp)	18.87%	-	[4]	
-	-	26%	-	[5]	
Alkaline Hydrolysis	0.5N NaOH	24 hours (60°C)	45.97% (DPs at 28.80% and 17.17%)	-	[1]
0.1N NaOH	10 hours (reflux at 70°C)	50%	DP II (m/z 393.3)	[2]	
-	1.5 hours	Complete degradation	-	[5]	
Oxidative Degradation	30% H ₂ O ₂	2 days (80°C)	0.79%	-	[1]
3% H ₂ O ₂	7 days	19.02%	DP III (m/z 393)	[2]	
30% H ₂ O ₂	26 hours (room temp)	-	-	[4]	
Ce(IV) in H ₂ SO ₄	25 minutes (100°C)	-	Oxidative product	[6]	

Thermal Degradation	50°C	21 days	No degradation	-	[2]
-	-	Stable	-	[1][3]	
Photolytic Degradation	254 nm UV light	24 hours	No degradation	-	[1]
Sunlight	21 days	No degradation	-	[2]	
-	-	Degradation observed	-	[3][7]	
Neutral Hydrolysis	Water	26 hours (room temp)	23.03%	-	[4]
-	-	Stable	-	[2][3]	

Key Degradation Pathways

The degradation of Sofosbuvir primarily proceeds through the hydrolysis of its ester and phosphoramidate moieties. Under acidic and basic conditions, the isopropyl ester and the phosphoramidate linkage are susceptible to cleavage. Oxidative conditions can also lead to the formation of specific degradation products.



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Caption: Workflow of Sofosbuvir degradation under various stress conditions.

Detailed Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir, synthesized from published literature.

Acid-Induced Degradation

- Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
- Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1N hydrochloric acid (HCl).
- Incubation: Reflux the mixture at 80°C for 10 hours.[1] Alternatively, reflux at 70°C for 6 hours with 0.1N HCl.[2]

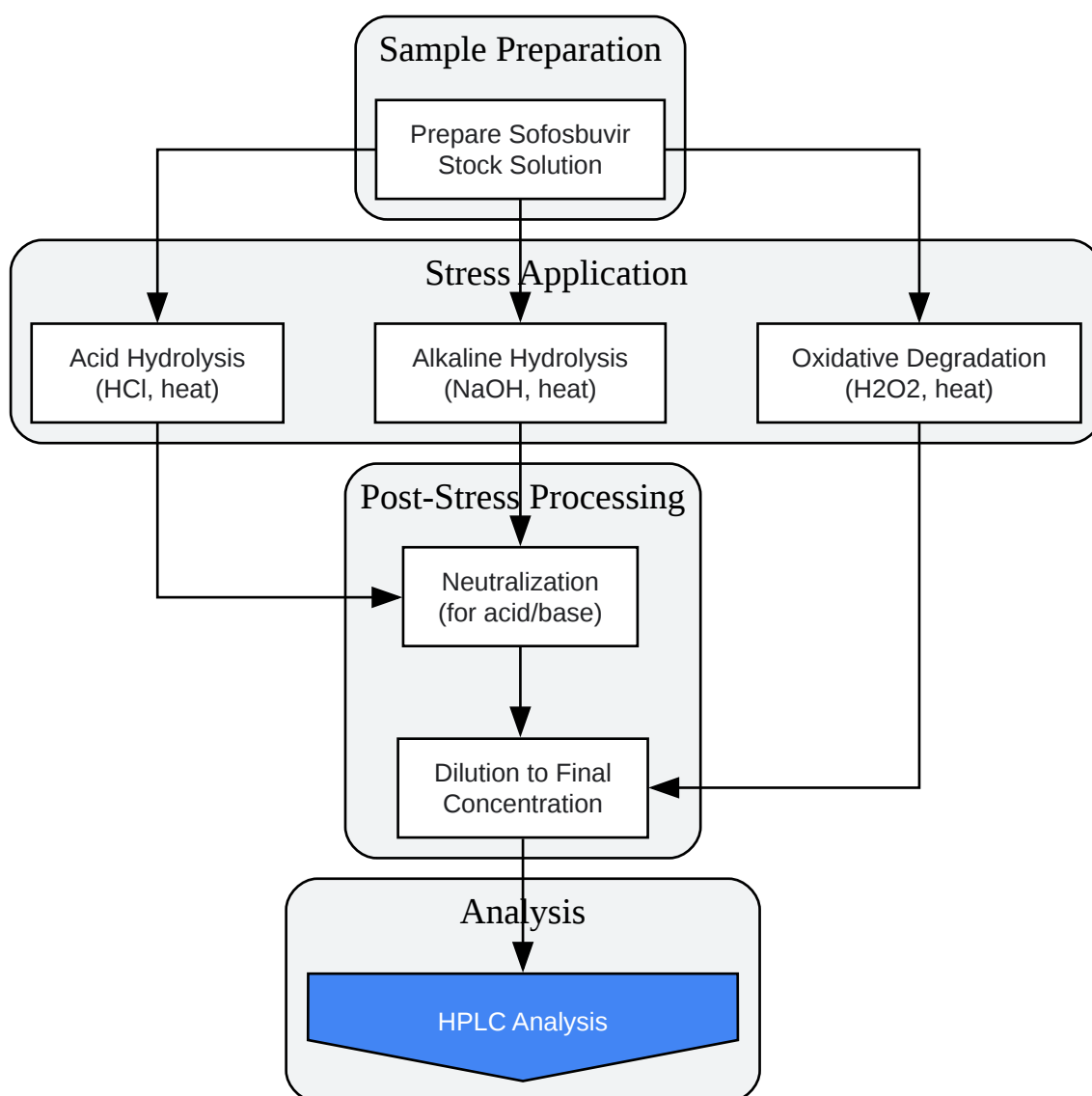
- **Neutralization and Dilution:** After the incubation period, cool the solution to room temperature. Neutralize the solution with an appropriate base (e.g., 1N sodium hydroxide). Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis.
- **Analysis:** Analyze the sample using a validated stability-indicating HPLC method.

Base-Induced Degradation

- **Preparation of Stock Solution:** Prepare a stock solution of Sofosbuvir as described for acid degradation.
- **Stress Application:** Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.5N sodium hydroxide (NaOH).
- **Incubation:** Heat the mixture at 60°C for 24 hours.^[1] Alternatively, reflux at 70°C for 10 hours with 0.1N NaOH.^[2]
- **Neutralization and Dilution:** After incubation, cool the solution to room temperature. Neutralize the solution with an appropriate acid (e.g., 1N hydrochloric acid). Dilute the neutralized solution with the mobile phase to the desired concentration.
- **Analysis:** Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation

- **Preparation of Stock Solution:** Prepare a stock solution of Sofosbuvir.
- **Stress Application:** Transfer a known volume of the stock solution into a flask. Add an equal volume of 30% hydrogen peroxide (H₂O₂).
- **Incubation:** Keep the solution at 80°C for 48 hours.^[1] Alternatively, use 3% H₂O₂ and keep at room temperature for 7 days.^[2]
- **Dilution:** After the incubation period, dilute the solution with the mobile phase to the final concentration for analysis.
- **Analysis:** Analyze the sample using a validated stability-indicating HPLC method.



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Caption: General experimental workflow for forced degradation studies of Sofosbuvir.

Conclusion

The stability of Sofosbuvir is a critical attribute that can impact its therapeutic efficacy and safety. This technical guide has summarized the key degradation pathways and products of Sofosbuvir under various stress conditions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and quality control. A thorough understanding of Sofosbuvir's degradation

profile is paramount for the development of robust formulations and analytical methods that ensure the delivery of a safe and effective drug product to patients.

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